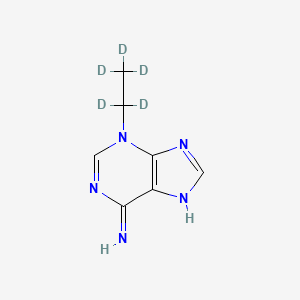

3-Etil-d5-adenina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

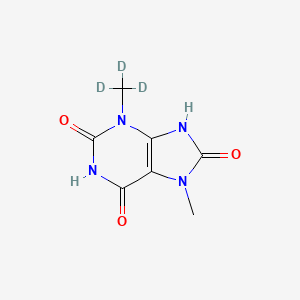

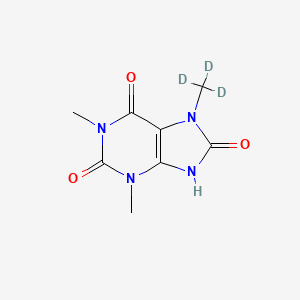

3-Ethyl Adenine-d5 is a chemical compound with the molecular formula C7H4D5N5 . It is categorized under stable isotopes and is not considered a hazardous compound .

Synthesis Analysis

While specific synthesis methods for 3-Ethyl Adenine-d5 were not found, adenine derivatives have been synthesized through various methods. For instance, a single-nucleotide resolution sequencing method of N6-adenine methylation sites in DNA and RNA has been described . Another study discussed the synthesis of adenine derivatives possessing 1,3,4-oxadiazole moiety with different S-alkyl group .Molecular Structure Analysis

The molecular weight of 3-Ethyl Adenine-d5 is 168.21 . Its IUPAC name is 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyl Adenine-d5 were not found, adenine and its derivatives have been involved in various reactions. For example, a study showed that using sodium nitrite under acidic conditions, chemoselective deamination of unmethylated adenines readily occurs, without competing deamination of N6-adenine sites . Another study discussed the reactions of adenine with phenyl glycidyl ether depending on the solvent nature .Physical and Chemical Properties Analysis

3-Ethyl Adenine-d5 is a white solid with a molecular weight of 168.21 . It is slightly soluble in methanol .Aplicaciones Científicas De Investigación

Síntesis de Ácidos Nucleicos

3-Etil-d5-adenina se utiliza en diversas aplicaciones de investigación que implican la síntesis de ácidos nucleicos . El compuesto se usa comúnmente en el desarrollo de análogos de nucleósidos que pueden incorporarse a las cadenas de ADN o ARN .

Secuenciación del ADN

Este compuesto juega un papel significativo en los estudios de secuenciación del ADN . La presencia del isótopo de deuterio en el compuesto mejora su estabilidad, haciéndolo útil para diversos estudios biológicos .

Estudios de Expresión Génica

This compound se utiliza en estudios de expresión genética . Los investigadores pueden estudiar los efectos de los nucleósidos modificados en la expresión genética y la replicación del ADN utilizando este compuesto .

Desarrollo de Análogos de Nucleósidos

El compuesto se usa comúnmente en el desarrollo de análogos de nucleósidos . Estos análogos pueden incorporarse a las cadenas de ADN o ARN, permitiendo a los investigadores estudiar los efectos de los nucleósidos modificados en la expresión genética y la replicación del ADN .

Industria Farmacéutica

Además de sus aplicaciones de investigación, this compound también se utiliza en la industria farmacéutica para el desarrollo de fármacos antivirales y anticancerígenos . Su estructura única y su etiquetado isotópico estable lo convierten en una herramienta valiosa para el descubrimiento y desarrollo de fármacos

Mecanismo De Acción

Target of Action

3-Ethyl-d5-adenine, also known as 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine or 3-Ethyl Adenine-d5, is a biochemical compound used in proteomics research It is known that adenine-based compounds generally interact with adenosine receptors . Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including central nervous, cardiovascular, peripheral, and immune systems .

Mode of Action

Adenine-based compounds typically interact with their targets through binding to adenosine receptors . This interaction can trigger a multitude of physiopathological effects . The compound’s interaction with its targets could potentially lead to changes in cellular metabolism, given the role of adenosine in cellular metabolism .

Biochemical Pathways

For instance, they play a role in the NAD (P)-dependent oxidation of aldehydes to carboxylic acids, participating in detoxification, biosynthesis, antioxidant, and regulatory functions . They are also involved in the de novo pathway and the salvage pathway of NAD+ biosynthesis .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests it may have good bioavailability

Result of Action

Adenine base editors, which are related compounds, have been shown to chemically convert the a:t base pair to g:c in the genome, enabling precise point mutations without creating double-strand breaks . This suggests that 3-Ethyl-d5-adenine may have similar effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

The specific biochemical properties and interactions of 3-Ethyl-d5-adenine are not well-documented in the literature. Adenine, a component of this compound, is known to play a crucial role in various biochemical reactions. It is a part of adenosine triphosphate (ATP), a primary energy source in cells, and is involved in protein synthesis and other cellular functions .

Cellular Effects

Adenine and its derivatives are known to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Adenine and its derivatives are known to interact with various biomolecules and influence gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in methanol .

Dosage Effects in Animal Models

Adenine has been used to induce chronic kidney disease in animal models, suggesting that high doses may have adverse effects .

Metabolic Pathways

Adenine is involved in several metabolic pathways, including those related to energy production and nucleotide synthesis .

Transport and Distribution

Adenine and its derivatives are known to be transported and distributed within cells via various transporters .

Subcellular Localization

Adenine and its derivatives are known to be present in various subcellular compartments, including the cytoplasm and mitochondria .

Propiedades

IUPAC Name |

3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZTXNQITCBSCJ-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N)C2=C1N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661951 |

Source

|

| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147028-85-1 |

Source

|

| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)